molecular formula C23H24ClN3O5 B1671947 Ingliforib CAS No. 186392-65-4

Ingliforib

Cat. No.: B1671947
CAS No.: 186392-65-4
M. Wt: 457.9 g/mol
InChI Key: GVDRRZOORHCTAN-MJUUVYJYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ingliforib (CP-368296) is a glycogen phosphorylase (GP) inhibitor developed by Pfizer, targeting the liver isoform (PYGL) with high specificity. GP catalyzes glycogen breakdown into glucose-1-phosphate, a critical step in glucose homeostasis. This compound binds to an allosteric site at the dimer interface of GP, adopting a "Y"-shaped conformation that stabilizes interactions with key residues across subunits . Preclinical studies demonstrate its potent inhibition of PYGL (IC₅₀ = 52 nM), with weaker activity against muscle (PYGM; IC₅₀ = 352 nM) and brain (PYGB; IC₅₀ = 150 nM) isoforms . It entered Phase II clinical trials for managing hyperglycemia but showed dose-dependent adverse effects on muscle energy metabolism, such as reduced ATP and lactate dehydrogenase (LD) levels .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ingliforib involves multiple steps, starting with the preparation of the indole-2-carboxamide core. The process typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Key considerations include the choice of solvents, temperature control, and purification methods such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Ingliforib undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of this compound, each with potentially unique biological activities. These derivatives are valuable for studying structure-activity relationships and optimizing the compound’s therapeutic potential .

Scientific Research Applications

Cardioprotection

The cardioprotective effects of ingliforib have been extensively studied. Research indicates that it significantly reduces myocardial ischemic injury in both in vitro and in vivo models. In a study involving rabbit hearts subjected to ischemia-reperfusion injury, this compound administration resulted in a 69% reduction in infarct size at a concentration of 10 µM and a 52% reduction with a systemic dose of 15 mg/kg . These results suggest that this compound may be a viable candidate for clinical cardioprotection strategies.

Mechanistic Insights

Molecular docking studies have revealed that this compound binds effectively to the allosteric site of glycogen phosphorylase isoforms. The binding interactions are characterized by hydrogen bonds and hydrophobic interactions that stabilize the ligand-receptor complex . The calculated binding free energies correlate well with experimental inhibitory activities, indicating strong binding affinities.

Applications in Diabetes Management

This compound has been investigated for its potential role in managing diabetes by improving glycemic control. Phase II clinical trials have explored its efficacy in reducing blood glucose levels through the inhibition of glycogen phosphorylase . The compound's ability to modulate glucose metabolism positions it as a promising therapeutic agent for diabetic patients at risk for cardiovascular complications.

Comparative Efficacy Against Isoforms

The differential activity of this compound against the three isoforms of glycogen phosphorylase has been quantified through IC50 values:

  • Liver Glycogen Phosphorylase (PYGL) : IC50 = 52 nM
  • Muscle Glycogen Phosphorylase (PYGM) : IC50 = 150 nM
  • Brain Glycogen Phosphorylase (PYGB) : IC50 = 352 nM

These values indicate that this compound is most potent against liver glycogen phosphorylase, which is particularly relevant for its application in diabetes management .

Clinical Trials Overview

This compound has been evaluated in several clinical settings:

  • Phase II Trials : Focused on diabetes management, assessing improvements in glycemic control.
  • Cardioprotection Studies : Demonstrated significant reductions in myocardial infarction sizes during ischemia-reperfusion events.

Long-term Effects on Muscle Function

Short-term studies have shown minimal impact on muscle function; however, concerns regarding long-term effects remain unaddressed. A recent study indicated that high doses of this compound could lead to reduced muscle grip strength and altered mechanical properties in animal models . This necessitates further investigation into the long-term safety profile of the drug.

Summary and Future Directions

This compound represents a significant advancement in the pharmacological management of conditions related to glycogen metabolism, particularly diabetes and cardiovascular diseases. Its selective inhibition of glycogen phosphorylase isoforms provides a targeted approach to therapy. Future research should focus on long-term safety evaluations and the exploration of combination therapies to maximize its therapeutic potential.

Data Table: Comparative Efficacy of this compound Against Glycogen Phosphorylase Isoforms

IsoformIC50 (nM)Potency Level
PYGL52High
PYGM150Moderate
PYGB352Lower

Mechanism of Action

Ingliforib exerts its effects by inhibiting glycogen phosphorylase, a key enzyme in glycogenolysis. The inhibition of glycogen phosphorylase reduces the breakdown of glycogen into glucose-1-phosphate, thereby limiting glucose availability for glycolysis. This mechanism is particularly beneficial in conditions where reducing glycolysis can protect tissues from ischemic injury .

Molecular Targets and Pathways

Comparison with Similar Compounds

Structural and Binding Mode Differences

Compound 1 (N-(3-(tert-Butylcarbamoyl)-4-methoxyphenyl)-indole) is a structurally distinct GP inhibitor with preferential activity against PYGB (IC₅₀ = 130 nM vs. PYGL IC₅₀ = 290 nM) . Molecular docking reveals divergent binding mechanisms:

  • Ingliforib forms hydrogen bonds with Glu190 and Ser192 in PYGL and a cation-π interaction with Arg60 in PYGL, enhancing selectivity .
  • Compound 1 lacks hydrogen bonds with Ser192 but engages in π-alkyl interactions with Ala192 in PYGB and hydrophobic contacts with Leu39' and Phe53' .

Table 1: Binding Affinities and Selectivity

Compound PYGL (IC₅₀, nM) PYGB (IC₅₀, nM) PYGM (IC₅₀, nM)
This compound 52 150 352
Compound 1 290 130 210

Data from

Molecular Dynamics and Stability

This compound-PYGL complexes exhibit stable RMSD values (1.5–2.0 Å) over 50 ns simulations, driven by high hydrogen bond occupancy (76.07% with Ser192) . In contrast, Compound 1-PYGB complexes show moderate stability (RMSD = 1.25–2.25 Å) due to weaker polar interactions but strong hydrophobic contributions .

Table 2: Binding Free Energies (MM-PBSA)

Compound PYGL (kcal/mol) PYGB (kcal/mol) PYGM (kcal/mol)
This compound -101.97 -104.95 -94.55
Compound 1 -35.10 -38.26 -37.61

Data from

Pharmacological Effects

Both inhibitors reduce glycogenolysis but differ in tissue-specific outcomes:

  • This compound significantly lowers hepatic glucose output, making it a candidate for diabetes. However, long-term use depletes muscle ATP and LD, impairing contractility .
  • Compound 1 shows milder metabolic disruptions in muscles at low doses but elevates glycogen levels at high doses, suggesting a narrower therapeutic window .

Table 3: In Vivo Metabolic Impact (Rat Model)

Parameter This compound (High Dose) Compound 1 (High Dose)
Glycogen Increase 35% 42%
ATP Reduction 50% 45%
LD Reduction 60% 55%

Data from

Selectivity Mechanisms

  • This compound’s PYGL specificity arises from Ser192 interactions (absent in PYGB/PYGM) and Arg60 stabilization .
  • Compound 1’s PYGB preference is attributed to complementary hydrophobic pockets in PYGB accommodating its tert-butylcarbamoyl group .

Biological Activity

Ingliforib, also known as CP-368,296, is a potent inhibitor of glycogen phosphorylase (GP), an enzyme crucial for glycogen breakdown. This compound has garnered attention for its therapeutic potential in managing metabolic disorders, particularly diabetes and cardiovascular diseases. The following sections provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.

This compound selectively inhibits different isoforms of glycogen phosphorylase, particularly the liver (PYGL), muscle (PYGM), and brain (PYGB) isoforms. The compound's inhibitory activity varies among these isoforms:

  • IC50 Values :
    • Liver GP (PYGL): 52 nM
    • Muscle GP (PYGM): 150 nM
    • Brain GP (PYGB): 352 nM

These values indicate that this compound is most effective against liver GP, which is significant for glucose metabolism regulation .

Binding Interactions

Molecular docking studies have elucidated the binding interactions between this compound and the GP isoforms. Key interactions include:

  • PYGB : Hydrogen bonds with Glu190 and Thr38′; cation–π interaction with Lys191.
  • PYGL : Strong hydrogen bonding with Arg60 enhances its inhibitory potency.
  • PYGM : Weaker interactions lead to lower inhibitory activity due to the absence of critical bonding interactions found in PYGB and PYGL .

Pharmacological Effects

This compound's pharmacological profile suggests multiple beneficial effects, particularly in the context of cardiovascular health and glucose metabolism.

Cardioprotective Effects

Research has demonstrated that this compound significantly reduces myocardial ischemic injury. In vitro and in vivo studies have shown:

  • A reduction in infarct size by up to 69% in isolated heart models when administered prior to ischemia.
  • Preservation of myocardial glycogen stores while reducing total glycogen phosphorylase activity by 40% .

This cardioprotective effect is attributed to the inhibition of glycogen breakdown during periods of ischemia, which helps maintain energy supply in cardiac tissues.

Impact on Muscle Function

Studies evaluating the long-term effects of this compound on muscle function have shown mixed results:

  • Short-term trials indicated minimal impact on muscle grip strength.
  • However, long-term administration (28 days) resulted in significant reductions in peak holding force and electromyographic signals in rats, suggesting a potential negative impact on muscle performance at higher doses .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound across different experimental models:

  • Glycogen Metabolism : this compound treatment led to decreased ATP content in muscle tissues, indicating impaired energy metabolism due to inhibited glycogen breakdown .
  • Glucose Uptake : In glucose tolerance tests, this compound effectively reduced blood glucose levels under both normo- and hyperglycemic conditions, supporting its potential use in diabetes management .
  • Muscle Mechanics : Experimental protocols demonstrated that this compound negatively affected isometric contraction strength and muscle fatigue resistance in rat hindlimb muscles .

Summary Table of Research Findings

Study FocusKey FindingsReference
Glycogen Phosphorylase InhibitionIC50 values for PYGL, PYGM, PYGB; strongest inhibition on PYGL
Cardioprotective EffectsReduction in myocardial infarct size; preservation of glycogen stores
Muscle FunctionLong-term administration reduces muscle grip strength; impacts on ATP levels
Glucose MetabolismEffective reduction in blood glucose levels; improved glucose tolerance

Q & A

Basic Research Questions

Q. How to design a study investigating Ingliforib's mechanism of action in preclinical models?

  • Methodological Answer : Begin with a hypothesis-driven approach, specifying the biological pathway or target (e.g., kinase inhibition, metabolic regulation). Use in vitro assays (e.g., enzyme activity, cell viability) to establish dose-response relationships, followed by in vivo validation in disease-relevant animal models. Ensure controls include baseline activity measurements and reference inhibitors. Replicate experiments to confirm reproducibility, and document protocols for compound preparation, administration routes, and endpoint measurements (e.g., biomarker analysis) .
  • Data Presentation : Include tables comparing IC50/EC50 values across models and statistical significance (p-values) for treatment effects.

Q. What criteria should guide literature review strategies for this compound-related studies?

  • Methodological Answer : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize studies. Search databases (e.g., PubMed, SciFinder) using keywords like "this compound AND [target/pathway]" and filter by publication date (last 10 years) to capture recent advances. Critically evaluate conflicting findings (e.g., efficacy in cancer vs. toxicity in normal cells) and identify gaps, such as limited data on off-target effects or pharmacokinetics in specific tissues .

Q. How to optimize experimental parameters for this compound’s stability in biochemical assays?

  • Methodological Answer : Conduct stability studies under varying pH, temperature, and solvent conditions (e.g., DMSO concentration). Use HPLC or LC-MS to quantify degradation products over time. Validate assay conditions by comparing activity of fresh vs. aged compound samples. Document storage recommendations (e.g., -80°C, desiccated) in the methods section to ensure reproducibility .

Advanced Research Questions

Q. How to resolve contradictions in this compound’s reported efficacy across different cancer cell lines?

  • Methodological Answer : Perform a meta-analysis of existing data to identify variables influencing efficacy, such as genetic mutations (e.g., TP53 status), expression of drug transporters, or culture conditions. Use CRISPR/Cas9 to knock out suspected resistance genes and measure changes in this compound sensitivity. Apply statistical tools (e.g., ANOVA with post-hoc tests) to isolate confounding factors .
  • Data Analysis : Create heatmaps correlating cell line genotypes with IC50 values, highlighting clusters of resistance/sensitivity.

Q. What strategies validate this compound’s target engagement in complex biological systems?

  • Methodological Answer : Employ orthogonal techniques such as cellular thermal shift assays (CETSA) to confirm target binding, complemented by siRNA-mediated target knockdown to observe phenotypic rescue. Use isotopic labeling (e.g., 14C-Ingliforib) for pharmacokinetic tracking in animal models. Cross-validate findings with structural biology data (e.g., X-ray crystallography of drug-target complexes) .

Q. How to design a comparative study evaluating this compound against structurally analogous inhibitors?

  • Methodological Answer : Select analogs with shared core structures but divergent substituents. Compare binding affinities (e.g., surface plasmon resonance) and functional outcomes (e.g., apoptosis induction, cell cycle arrest). Use molecular dynamics simulations to rationalize differences in efficacy based on steric or electronic interactions. Include dose-escalation studies to assess therapeutic windows .

Q. Methodological Considerations

Q. How to address ethical and reproducibility challenges in this compound research involving animal models?

  • Methodological Answer : Follow ARRIVE guidelines for reporting in vivo experiments, including detailed descriptions of randomization, blinding, and sample size justification. Perform power analyses to minimize animal use while ensuring statistical validity. Publish raw data (e.g., survival curves, histopathology) in supplementary materials to enable independent verification .

Q. What statistical approaches are recommended for analyzing this compound’s synergistic effects with other therapies?

  • Methodological Answer : Use combination index (CI) models (e.g., Chou-Talalay method) to quantify synergy, antagonism, or additive effects. Apply machine learning algorithms (e.g., random forest) to identify predictive biomarkers of synergy. Report 95% confidence intervals for CI values and validate findings in multiple model systems .

Q. Data Interpretation and Reporting

Q. How to contextualize this compound’s preclinical data within broader translational research frameworks?

  • Methodological Answer : Compare pharmacokinetic parameters (e.g., Cmax, AUC) across species to predict human dosing. Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate efficacy thresholds. Highlight discrepancies between in vitro potency and in vivo bioavailability, proposing formulation optimizations (e.g., nanoparticle encapsulation) .

Q. What peer-review criteria ensure rigor in manuscripts focused on this compound?

  • Methodological Answer : Ensure materials and methods include batch numbers, purity certificates, and vendor details for this compound. Address reviewer concerns about data robustness by providing raw blots, flow cytometry gating strategies, and negative controls. Preprint studies on platforms like bioRxiv to solicit community feedback prior to journal submission .

Properties

IUPAC Name

5-chloro-N-[(2S,3R)-4-[(3S,4R)-3,4-dihydroxypyrrolidin-1-yl]-3-hydroxy-4-oxo-1-phenylbutan-2-yl]-1H-indole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClN3O5/c24-15-6-7-16-14(9-15)10-18(25-16)22(31)26-17(8-13-4-2-1-3-5-13)21(30)23(32)27-11-19(28)20(29)12-27/h1-7,9-10,17,19-21,25,28-30H,8,11-12H2,(H,26,31)/t17-,19-,20+,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVDRRZOORHCTAN-MJUUVYJYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1C(=O)C(C(CC2=CC=CC=C2)NC(=O)C3=CC4=C(N3)C=CC(=C4)Cl)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H](CN1C(=O)[C@@H]([C@H](CC2=CC=CC=C2)NC(=O)C3=CC4=C(N3)C=CC(=C4)Cl)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4047252
Record name Ingliforib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4047252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

457.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186392-65-4
Record name Ingliforib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0186392654
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ingliforib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4047252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name INGLIFORIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UII7156WLU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Ingliforib
Ingliforib
Ingliforib
Ingliforib
Ingliforib
Ingliforib

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.